An In-Depth Technical Guide to 1,2-Bis(2,4,6-tribromophenoxy)ethane (CAS 37853-59-1)
An In-Depth Technical Guide to 1,2-Bis(2,4,6-tribromophenoxy)ethane (CAS 37853-59-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), identified by CAS number 37853-59-1, is a high-production-volume brominated flame retardant.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological interactions, particularly concerning thyroid hormone disruption and intestinal toxicity. The information is intended to serve as a foundational resource for researchers in toxicology, environmental science, and drug development.
Physicochemical Properties
BTBPE is a white crystalline solid at room temperature.[1][3][4] Its high bromine content contributes to its efficacy as a flame retardant in various polymers, including thermoplastics and synthetic resins.[5][6][7] The compound is characterized by its low solubility in water and high lipophilicity.[1][5]
Table 1: Physicochemical Properties of 1,2-Bis(2,4,6-tribromophenoxy)ethane
| Property | Value | Source(s) |
| CAS Number | 37853-59-1 | [3][4][5] |
| Molecular Formula | C₁₄H₈Br₆O₂ | [5][7] |
| Molecular Weight | 687.64 g/mol | [3][7] |
| Appearance | White to off-white solid/powder | [1][3][4] |
| Melting Point | 222-223 °C | [3] |
| Boiling Point | 566.4 ± 50.0 °C (Predicted) | [3] |
| Density | ~2.40-2.58 g/cm³ | [1][3] |
| Water Solubility | Insoluble (<1 mg/mL at 19 °C) | [1][3] |
| Solubility in Organic Solvents | Slightly soluble in chloroform (B151607) and ethyl acetate (B1210297) (with heating/sonication). Insoluble in DMSO and 95% ethanol (B145695) (<1 mg/mL at 19 °C). | [1][3] |
| Log Kow (Octanol-Water Partition Coefficient) | 8.9 | [1] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [3] |
| Synonyms | BTBPE, 1,1'-(1,2-Ethanediylbis(oxy))bis(2,4,6-tribromobenzene), FireMaster 680 | [1][5] |
Experimental Protocols
Synthesis of 1,2-Bis(2,4,6-tribromophenoxy)ethane via Williamson Ether Synthesis
The synthesis of BTBPE is typically achieved through a Williamson ether synthesis, which involves the reaction of 2,4,6-tribromophenol (B41969) with 1,2-dibromoethane (B42909) in the presence of a base.[2]
Materials:
-
2,4,6-Tribromophenol
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Methanol (B129727) or Dimethylformamide (DMF) as solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvent (e.g., a mixture of chloroform and methanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4,6-tribromophenol (2 equivalents) and a slight excess of anhydrous potassium carbonate in methanol or DMF.
-
Add 1,2-dibromoethane (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux with constant stirring. The reaction time can vary but is typically several hours.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with water to remove inorganic salts.
-
Purify the crude BTBPE by recrystallization from a suitable solvent system to obtain a white crystalline solid.
-
Dry the purified product under vacuum.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
The quantification of BTBPE in environmental and biological samples is commonly performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS).
Sample Preparation (Sediment/Suspended Particulate Matter):
-
Freeze-dry and sieve the solid samples.
-
Perform pressurized liquid extraction (PLE) using a mixture of hexane (B92381) and dichloromethane.
-
The extract undergoes a multi-step cleanup process:
-
Gel Permeation Chromatography (GPC) to remove high molecular weight interferences.
-
Solid Phase Extraction (SPE) using Oasis™ HLB cartridges.
-
Further cleanup with silica (B1680970) cartridges.
-
GC-MS Instrumental Parameters:
-
Injection: 1 µL injected at 250 °C in pulsed pressure mode.
-
Oven Temperature Program: Start at 90 °C for 3 minutes, ramp at 30 °C/min to 210 °C, hold for 20 minutes, then ramp at 5 °C/min to 320 °C, and hold for 15 minutes.
-
Carrier Gas Flow: Constant flow of 3 mL/min.
-
Ionization Mode: Electron Capture Negative Ionization (ECNI).
-
Monitored Ions (m/z): 79/81 and specific fragments for BTBPE and its isotopically labeled internal standard.
-
Temperatures: Interface at 300 °C, quadrupole at 150 °C, and ion source at 250 °C.
Zebrafish Embryo Acute Toxicity Test (OECD 236)
This protocol is based on the OECD Test Guideline 236 to assess the acute toxicity of BTBPE on fish embryos.
Materials:
-
Fertilized zebrafish (Danio rerio) eggs
-
24-well plates
-
Test solutions of BTBPE at various concentrations
-
Control medium (and solvent control if necessary)
-
Incubator at 28 °C
-
Stereomicroscope
Procedure:
-
Collect newly fertilized zebrafish eggs.
-
Place one embryo per well in a 24-well plate containing the test solution. Use at least five different concentrations of BTBPE and a control group.
-
Incubate the plates at 28 °C for 96 hours.
-
At 24, 48, 72, and 96 hours post-fertilization, observe the embryos under a stereomicroscope for the following lethal endpoints:
-
Coagulation of the embryo
-
Lack of somite formation
-
Non-detachment of the tail from the yolk sac
-
Absence of heartbeat
-
-
Record the number of dead embryos at each time point for each concentration.
-
Calculate the LC₅₀ (lethal concentration for 50% of the population) at the end of the 96-hour exposure period.
In Vivo Rat Intestinal Permeability Assay
This assay measures the effect of BTBPE on intestinal barrier function by assessing the passage of a fluorescent probe from the gut into the bloodstream.
Materials:
-
Sprague-Dawley rats
-
BTBPE for oral administration
-
Fluorescein isothiocyanate-dextran (FITC-dextran)
-
Oral gavage needles
-
Blood collection supplies (e.g., for tail vein or cardiac puncture)
-
Centrifuge
-
Fluorometer or plate reader
Procedure:
-
Administer BTBPE to rats via oral gavage for a specified period (e.g., daily for 28 days). A control group receives the vehicle only.
-
After the treatment period, fast the rats overnight.
-
Administer a solution of FITC-dextran to each rat by oral gavage.
-
At specific time points post-gavage (e.g., 2 and 4 hours), collect blood samples.
-
Centrifuge the blood to separate the plasma.
-
Measure the fluorescence intensity of the plasma samples using a fluorometer at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[8][9]
-
An increase in plasma FITC-dextran concentration in the BTBPE-treated group compared to the control group indicates increased intestinal permeability.
Biological Signaling Pathways
Thyroid Hormone System Disruption
BTBPE has been shown to act as an agonist for thyroid hormone receptors (TRs), specifically TRα and TRβ.[3][4] This interaction can disrupt the normal functioning of the thyroid endocrine system. As a TR agonist, BTBPE can mimic the effects of endogenous thyroid hormones, potentially leading to altered gene expression and downstream physiological effects.
Intestinal Barrier Disruption via the IRX3/NOS2 Axis
Studies in rats have demonstrated that BTBPE exposure can lead to intestinal inflammation and necroptosis (a form of programmed cell death). This is mediated through the activation of the Iroquois homeobox 3 (IRX3) and Nitric Oxide Synthase 2 (NOS2) signaling axis. Activation of this pathway results in the destruction of tight junctions between intestinal cells, compromising the integrity of the gut barrier.
Conclusion
1,2-Bis(2,4,6-tribromophenoxy)ethane is a widely used flame retardant with a well-defined set of physicochemical properties. The experimental protocols provided herein offer standardized methods for its synthesis, analysis, and toxicological assessment. Emerging research highlights its potential as an endocrine disruptor, specifically targeting the thyroid hormone system, and its ability to compromise intestinal barrier integrity through the IRX3/NOS2 signaling pathway. This technical guide consolidates current knowledge and provides a framework for future research into the environmental and health impacts of this compound, which is crucial for risk assessment and the development of safer alternatives.
References
- 1. mmpc.org [mmpc.org]
- 2. 1,2-Bis(2,4,6-tribromophenoxy)ethane | C14H8Br6O2 | CID 37840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. OECD 236: Fish Embryo Acute Toxicity Test | ibacon GmbH [ibacon.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. Test No. 236: Fish Embryo Acute Toxicity (FET) Test - Overton [app.overton.io]
- 7. SYNTHESIS OF 1,2-BIS(2,4,6-TRIBROMO-3-METHYL PHENOXY)ETHANE [yyhx.ciac.jl.cn]
- 8. In vivo Fluorescein Isothiocyanate-dextran (FD4) Permeability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
